![molecular formula C11H15N3O3 B2750559 N1-cyclohexyl-N2-(isoxazol-3-yl)oxalamide CAS No. 899743-86-3](/img/structure/B2750559.png)
N1-cyclohexyl-N2-(isoxazol-3-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isoxazole derivatives, such as “N1-cyclohexyl-N2-(isoxazol-3-yl)oxalamide”, has been an interesting field of study for decades . Two main reactions leading to the construction of the isoxazole ring can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
Isoxazole, which is a part of “N1-cyclohexyl-N2-(isoxazol-3-yl)oxalamide”, is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Electrophilic Activation and Reactivity : A study by Il’in et al. (2018) discusses the synthesis of 2-methyl-5-amino-1,2,4-oxadiazolium bromides, which exhibit high electrophilic activation. A model compound, 5-cyclohexylamino-2-methyl-3-phenyl-1,2,4-oxadiazolium bromide, demonstrates rapid reactivity under mild conditions with various reactants, leading to the formation of different heterocyclic compounds (Il’in, Bolotin, Suslonov, & Kukushkin, 2018).
Cascade Formation of Isoxazoles : Burkhard et al. (2011) presented a novel approach to synthesize 3-substituted isoxazoles, highlighting the significance of isoxazoles in organic chemistry and their underrepresentation as building blocks in drug discovery (Burkhard, Tchitchanov, & Carreira, 2011).
Oxadiazole Synthesis : Boström et al. (2012) explored oxadiazoles, a related compound class, noting their frequent use in druglike molecules and their bioisosteric properties. This study includes novel synthetic routes for oxadiazoles, which are relevant to the broader family of compounds including N1-cyclohexyl-N2-(isoxazol-3-yl)oxalamide (Boström, Hogner, Llinàs, Wellner, & Plowright, 2012).
Applications in Medicinal Chemistry
Antimycobacterial Activity : Sriram et al. (2007) synthesized novel thiourea compounds with a core structure related to isoxazoles, demonstrating significant in vitro and in vivo antimycobacterial activities, particularly against multidrug-resistant Mycobacterium tuberculosis (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).
Isoxazolidine as a Medicinal Scaffold : Berthet et al. (2016) reviewed the role of isoxazolidine, a related structure, in medicinal chemistry, highlighting its applications in synthesizing bioactive compounds and its potential in mimicking nucleosides, carbohydrates, and amino acids (Berthet, Cheviet, Dujardin, Parrot, & Martínez, 2016).
Synthetic and Medicinal Overview of Isoxazolines : Kumar and Shankar (2020) provided a comprehensive overview of isoxazolines, discussing their biological activities and synthetic strategies. This review underscores the significance of isoxazolines in various pathologies, including their roles as antitubercular agents and COX inhibitors (Kumar & Shankar, 2020).
Zukünftige Richtungen
Isoxazoles, including “N1-cyclohexyl-N2-(isoxazol-3-yl)oxalamide”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
Eigenschaften
IUPAC Name |
N-cyclohexyl-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-10(12-8-4-2-1-3-5-8)11(16)13-9-6-7-17-14-9/h6-8H,1-5H2,(H,12,15)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFWVIPYSBTGSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclohexyl-N2-(isoxazol-3-yl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.